molecular formula C17H18ClN3O4S B4963614 1-(4-chloro-2-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine

1-(4-chloro-2-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No. B4963614
M. Wt: 395.9 g/mol
InChI Key: UFTQQWXMILMEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chloro-2-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine, also known as CNS-5161, is a piperazine derivative that has been extensively studied for its potential use as a therapeutic agent. This compound has been shown to have a variety of biochemical and physiological effects, making it an interesting target for further research.

Mechanism of Action

The exact mechanism of action of 1-(4-chloro-2-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is not fully understood, but it is thought to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist. This dual mechanism of action may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including increasing serotonin and dopamine levels in the brain, reducing anxiety-like behavior in animal models, and improving cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-chloro-2-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments is its well-established synthesis method, which allows for consistent production of the compound. However, one limitation is that its mechanism of action is not fully understood, which may make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on 1-(4-chloro-2-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine. One area of interest is its potential use in the treatment of neuropathic pain, which has been demonstrated in animal models. Another area of interest is its potential use in combination with other drugs, such as antipsychotics, to enhance their therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in treating a variety of psychiatric and neurological disorders.

Synthesis Methods

The synthesis of 1-(4-chloro-2-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine involves the reaction of 4-chloro-2-nitroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine. The resulting intermediate is then reacted with piperazine to yield the final product.

Scientific Research Applications

1-(4-chloro-2-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been studied for its potential use in a variety of therapeutic applications, including as an antidepressant, anxiolytic, and antipsychotic agent. It has also been investigated for its potential use in the treatment of neuropathic pain and cognitive impairment.

properties

IUPAC Name

1-(4-chloro-2-nitrophenyl)-4-(4-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c1-13-2-5-15(6-3-13)26(24,25)20-10-8-19(9-11-20)16-7-4-14(18)12-17(16)21(22)23/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTQQWXMILMEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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